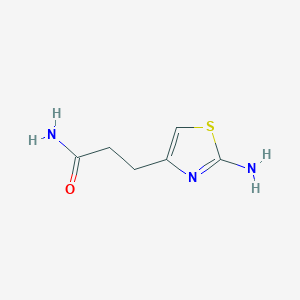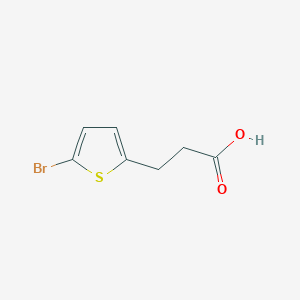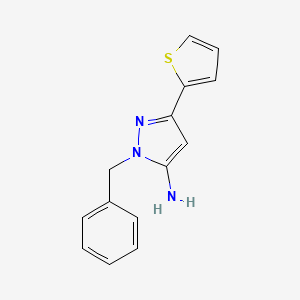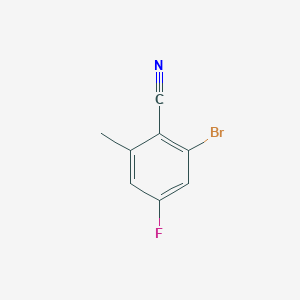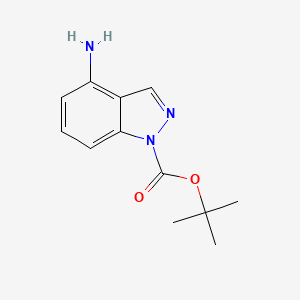
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one
Descripción general
Descripción
2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one, also known as 2-AEH-3-MIMC, is a synthetic compound with a variety of applications in scientific research. It is a derivative of the 4H-chromen-4-one scaffold, which is a heterocyclic compound with a variety of biological and pharmacological properties. 2-AEH-3-MIMC has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. The compound has also been studied for its potential use in the development of new drugs and drug delivery systems.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Researchers have developed methods for the synthesis and transformation of compounds structurally related to 2-amino-6-ethyl-7-hydroxy-3-(4-methyl-1H-imidazol-2-yl)-4H-chromen-4-one. These methods are crucial for exploring the potential applications of these compounds in various fields, including medicinal chemistry. For instance, the synthesis of highly substituted 2,3-dihydroisoxazoles from 3-(2-arylethynyl)-4H-chromen-4-ones with hydroxylamines showcases the chemical versatility of chromen-4-one derivatives (Yu et al., 2010). Another study details the efficient one-pot synthesis of 7-alkyl-6H,7H-naphtho[1,2:5,6]pyrano-[3,2-c]chromen-6-ones, demonstrating the compound's role in facilitating novel chemical reactions (Wan et al., 2014).
Biological Activities and Applications
Compounds related to this compound have been investigated for various biological activities. Studies have explored their potential as anti-inflammatory agents, antioxidants, and antimicrobial agents, suggesting their utility in developing new therapeutic agents. For example, the discovery of highly oxygenated antioxidative 2H-chromen derivatives from the red seaweed Gracilaria opuntia with pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties indicates the potential of chromen derivatives in anti-inflammatory and antioxidative therapies (Makkar & Chakraborty, 2018).
Anticancer Research
Some studies focus on the synthesis and evaluation of chromen-4-one derivatives for their anticancer properties. Docking studies on synthesized 5H-Chromeno[4,3-b]Pyridin-5-One derivatives for breast cancer provide insights into the molecular interactions that underlie their potential anticancer effects (Abd El Ghani et al., 2022). These studies contribute to the ongoing search for new, effective anticancer compounds.
Antimicrobial and Cytotoxicity Studies
Research has also extended to the antimicrobial activity and cytotoxicity of novel chromen-3-yl derivatives, suggesting their utility in addressing bacterial and fungal infections, as well as evaluating their safety in biological systems (Shankar et al., 2017).
Propiedades
IUPAC Name |
2-amino-6-ethyl-7-hydroxy-3-(5-methyl-1H-imidazol-2-yl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-3-8-4-9-11(5-10(8)19)21-14(16)12(13(9)20)15-17-6-7(2)18-15/h4-6,19H,3,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKBSGKGQAZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC=C(N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



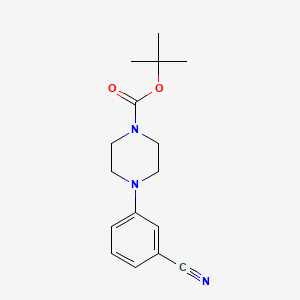
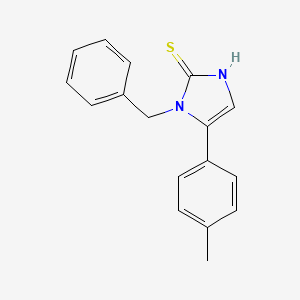

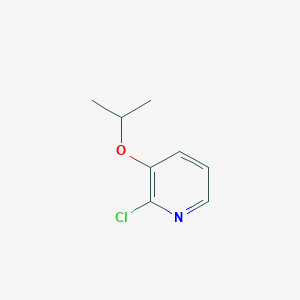
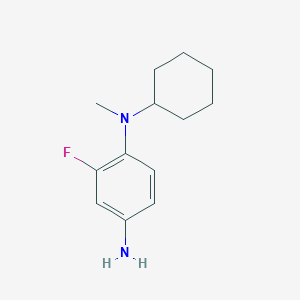

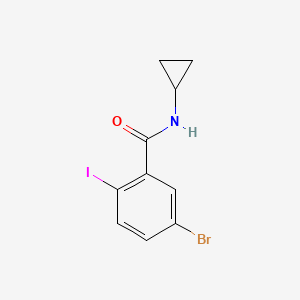
![1-(2-aminoethyl)-6-(ethylthio)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1517376.png)
